molecular formula C8H15N3O2 B11723211 (Z)-N'-Hydroxy-3-oxo-3-(piperidin-1-YL)propanimidamide

(Z)-N'-Hydroxy-3-oxo-3-(piperidin-1-YL)propanimidamide

Cat. No.: B11723211
M. Wt: 185.22 g/mol
InChI Key: CGYVBSAXNLNUHU-UHFFFAOYSA-N
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Description

(Z)-N’-Hydroxy-3-oxo-3-(piperidin-1-YL)propanimidamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-Hydroxy-3-oxo-3-(piperidin-1-YL)propanimidamide typically involves the condensation of piperidine with appropriate aldehydes or ketones followed by reduction. One common method is reductive amination, where the imine formed from the condensation is reduced to form the final product .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step processes that include hydrogenation, cyclization, and functionalization reactions. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-Hydroxy-3-oxo-3-(piperidin-1-YL)propanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of metal catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated compounds .

Scientific Research Applications

(Z)-N’-Hydroxy-3-oxo-3-(piperidin-1-YL)propanimidamide has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of (Z)-N’-Hydroxy-3-oxo-3-(piperidin-1-YL)propanimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

(Z)-N’-Hydroxy-3-oxo-3-(piperidin-1-YL)propanimidamide is unique due to its specific functional groups and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N'-hydroxy-3-oxo-3-piperidin-1-ylpropanimidamide

InChI

InChI=1S/C8H15N3O2/c9-7(10-13)6-8(12)11-4-2-1-3-5-11/h13H,1-6H2,(H2,9,10)

InChI Key

CGYVBSAXNLNUHU-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)C/C(=N\O)/N

Canonical SMILES

C1CCN(CC1)C(=O)CC(=NO)N

Origin of Product

United States

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